N-(4-chlorophenyl)-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide
Description
N-(4-chlorophenyl)-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide is a piperazine-1-carbothioamide derivative featuring a 4-chlorophenyl group at the N-terminus and a 4-methoxybenzenecarbothioyl moiety at the 4-position of the piperazine ring. Piperazine-1-carbothioamides are known for their versatility in medicinal chemistry, often serving as intermediates for antimicrobial, anti-inflammatory, or anticancer agents .
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS2/c1-24-17-8-2-14(3-9-17)18(25)22-10-12-23(13-11-22)19(26)21-16-6-4-15(20)5-7-16/h2-9H,10-13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDWLQKNKFLEHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the existing literature on its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula : C17H19ClN2OS2
- Molecular Weight : 364.93 g/mol
- CAS Number : Not specified in the sources but can be referenced for specific studies.
Cytotoxic Effects
Research has shown that various piperazine derivatives exhibit significant cytotoxic activity against multiple cancer cell lines. For instance, studies involving similar piperazine compounds have demonstrated their effectiveness against liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines. The cytotoxicity is often assessed using standard assays such as MTT or XTT assays to determine cell viability post-treatment.
The mechanisms underlying the cytotoxic effects of this compound may involve:
- Induction of Apoptosis : Some studies suggest that piperazine derivatives can trigger apoptosis in cancer cells through mitochondrial pathways.
- Inhibition of Cell Proliferation : These compounds may interfere with cell cycle progression, leading to reduced proliferation rates in sensitive cell lines.
Case Studies
-
Study on Liver Cancer Cell Lines
A study published in a peer-reviewed journal evaluated the cytotoxic effects of a series of piperazine derivatives, including compounds structurally related to this compound. The results indicated that these derivatives significantly inhibited cell growth in liver cancer cell lines with IC50 values ranging from 10 to 20 µM, suggesting promising anti-cancer properties . -
Breast Cancer Research
Another investigation focused on breast cancer cell lines revealed that certain piperazine derivatives led to a dose-dependent decrease in cell viability, with some compounds exhibiting IC50 values below 15 µM. This highlights the potential of these compounds as therapeutic agents against breast cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N-(4-chlorophenyl)-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide, emphasizing differences in substituents, molecular properties, and biological activities:
Key Structural and Functional Differences
Substituent Effects on Bioactivity: The 2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl analog (–4) demonstrated anti-inflammatory and anticancer properties when incorporated into chitosan-silver nanoparticles (P1C-Tit*CAgNPs). The benzodioxane moiety likely enhances lipophilicity and membrane permeability . Methoxy groups (as in the target compound) may reduce cytotoxicity compared to nitro or chloro substituents, as seen in ’s nitro-containing analog .
Synthetic Routes :
- The benzodioxine analog (–3) was synthesized via reaction of 1-(1,4-benzodioxane-2-carbonyl)piperazine with 4-chlorophenyl isocyanate in dichloromethane (DCM) using triethylamine (TEA) as a base, achieving yields >70% .
- Derivatives with pyridinyl or benzodioxolyl substituents (e.g., ) often employ nucleophilic substitution or coupling reactions, followed by purification via column chromatography .
Biological Performance :
- The benzodioxine analog’s anti-inflammatory activity was validated through molecular docking studies targeting phospholipase A2 (PLA2), a key enzyme in inflammatory pathways .
- In contrast, NCT-503 (), a PHGDH inhibitor with a trifluoromethylphenyl group, highlights the role of fluorinated substituents in enzyme inhibition .
Research Findings and Implications
- Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position of the piperazine ring correlate with enhanced enzyme inhibition (e.g., PHGDH, PLA2), while methoxy or benzodioxane groups may improve biocompatibility or nanoparticle compatibility .
- Nanoparticle Formulations: The benzodioxine analog’s integration into silver nanoparticles () suggests a strategy to enhance bioavailability and targeted delivery, which could be extrapolated to the methoxy-substituted target compound .
Data Tables
Table 1: Comparative Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
